molecular formula C21H23N3O4S2 B2997901 (E)-1-((4-methoxyphenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide CAS No. 941962-44-3

(E)-1-((4-methoxyphenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide

Cat. No.: B2997901
CAS No.: 941962-44-3
M. Wt: 445.55
InChI Key: IRWGSUNONLUJBG-QURGRASLSA-N
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Description

(E)-1-((4-methoxyphenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-23-18-5-3-4-6-19(18)29-21(23)22-20(25)15-11-13-24(14-12-15)30(26,27)17-9-7-16(28-2)8-10-17/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWGSUNONLUJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-((4-methoxyphenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Piperidine ring : A six-membered nitrogen-containing ring.
  • Benzo[d]thiazole moiety : Known for various biological activities.
  • Sulfonyl group : This functional group often enhances the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, which may modulate various biological pathways. The following mechanisms have been proposed:

  • Enzyme Inhibition : The sulfonyl group can inhibit enzymes by occupying their active sites, leading to altered metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Cytotoxicity : Compounds similar to this compound have shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl and thiazole rings can enhance potency .
CompoundCell LineIC50 (µM)Mechanism
Compound 1MCF-7 (Breast)<10Apoptosis induction
Compound 2A549 (Lung)15Cell cycle arrest

Antimicrobial Activity

The sulfonamide functionality has been associated with antimicrobial properties. Research has shown that similar compounds can exhibit both antibacterial and antifungal activities:

  • Bacterial Inhibition : Studies have reported effective inhibition of Gram-positive bacteria such as Staphylococcus aureus.
  • Fungal Activity : Compounds have demonstrated antifungal activity against Candida species, indicating potential therapeutic applications in infectious diseases .

Case Studies

  • In Vivo Studies : A recent study evaluated the efficacy of a related thiazole compound in a mouse model bearing implanted tumors. Results indicated significant tumor growth inhibition, supporting the anticancer potential of thiazole derivatives .
  • Clinical Trials : Some derivatives are under clinical evaluation for their effectiveness in treating specific cancers, showcasing the translational potential from laboratory findings to clinical applications .

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